molecular formula C19H22N2O4 B12522946 2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-phenylpropanediamide CAS No. 713077-40-8

2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-phenylpropanediamide

Cat. No.: B12522946
CAS No.: 713077-40-8
M. Wt: 342.4 g/mol
InChI Key: OBAXBTGSCZRKGI-UHFFFAOYSA-N
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Description

2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-phenylpropanediamide is a synthetic organic compound that belongs to the class of hydroxyphenyl derivatives. This compound is characterized by its unique chemical structure, which includes a butyl group, a hydroxyphenyl group, and a phenylpropanediamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-phenylpropanediamide typically involves multi-step organic reactions. One common synthetic route may include the following steps:

    Formation of the Butyl Group:

    Hydroxylation: The hydroxyl groups can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Amide Formation: The amide bond formation can be carried out using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: EDCI, DCC

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-phenylpropanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-methylpropanediamide
  • 2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-ethylpropanediamide

Uniqueness

2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-phenylpropanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

CAS No.

713077-40-8

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

2-butyl-2-hydroxy-N'-(4-hydroxyphenyl)-N-phenylpropanediamide

InChI

InChI=1S/C19H22N2O4/c1-2-3-13-19(25,17(23)20-14-7-5-4-6-8-14)18(24)21-15-9-11-16(22)12-10-15/h4-12,22,25H,2-3,13H2,1H3,(H,20,23)(H,21,24)

InChI Key

OBAXBTGSCZRKGI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC1=CC=CC=C1)(C(=O)NC2=CC=C(C=C2)O)O

Origin of Product

United States

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